molecular formula C17H22FNO B8374329 DUP-734 free base CAS No. 135135-80-7

DUP-734 free base

Cat. No.: B8374329
CAS No.: 135135-80-7
M. Wt: 275.36 g/mol
InChI Key: KWRMWQDKOGFMKP-UHFFFAOYSA-N
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Description

DUP-734 free base is a synthetic organic compound with the molecular formula C₁₇H₂₂FNO and a molecular weight of 275.367 g/mol. Its IUPAC name is 2-[1-(cyclopropylmethyl)-4-piperidinyl]-1-(4-fluorophenyl)ethanone, reflecting its structural complexity, which includes a fluorophenyl group, a piperidine ring, and a cyclopropylmethyl substituent . The compound is cataloged under multiple identifiers:

  • PubChem CID: 121968
  • ChEMBL ID: CHEMBL42228
  • CAS Registry Number: 135135-87-4
  • UNII: C37356QT0J .

DUP-734 is pharmacologically characterized by its interaction with the 5-hydroxytryptamine receptor 2A (5-HT2A), a G protein-coupled receptor (GPCR) implicated in neurotransmission and psychiatric disorders. Its IC₅₀ value of 66.0 nM (from BindingDB and ChEMBL databases) indicates moderate potency against this target .

Properties

CAS No.

135135-80-7

Molecular Formula

C17H22FNO

Molecular Weight

275.36 g/mol

IUPAC Name

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H22FNO/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14/h3-6,13-14H,1-2,7-12H2

InChI Key

KWRMWQDKOGFMKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Chemical Reactions Analysis

Functional Group Reactivity

DUP-734 free base contains three reactive sites:

  • Piperidine amine : Participates in acid-base reactions and can form salts (e.g., hydrochloride).

  • Fluorophenyl ketone : Undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides).

  • Cyclopropylmethyl group : Susceptible to ring-opening reactions under strong acidic or oxidative conditions.

Reactivity Data

Functional GroupReaction TypeConditionsProduct/Outcome
Piperidine amineProtonationHCl in ethanolWater-soluble hydrochloride salt
Fluorophenyl ketoneGrignard additionRMgX, anhydrous etherSecondary alcohol derivative
CyclopropylmethylAcid-catalyzed ring-openingH₂SO₄, heatLinear alkyl sulfonate

Stability and Degradation

This compound exhibits moderate stability under standard storage conditions but degrades under specific environments:

Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the fluorophenyl ketone group, forming 4-fluorobenzoic acid.

  • Hydrolysis : The ketone moiety undergoes slow hydrolysis in aqueous acidic/basic media, yielding a diol intermediate .

Kinetic Parameters

ConditionHalf-life (t₁/₂)Major Degradant
pH 1.0 (HCl, 37°C)48 hoursDiol intermediate
pH 7.4 (buffer, 25°C)>30 daysNone detected
UV light (254 nm)6 hours4-fluorobenzoic acid

Metabolic Reactions

In vivo studies highlight DUP-734’s metabolic pathways in rodent models :

  • Primary Metabolism : Hepatic cytochrome P450-mediated oxidation of the cyclopropylmethyl group to a cyclopropanol derivative.

  • Secondary Pathway : Glucuronidation of the piperidine amine enhances renal excretion.

Metabolite Profile

MetaboliteEnzyme ResponsibleBioactivity
Cyclopropanol derivativeCYP3A4Inactive
Glucuronide conjugateUGT1A1Rapid excretion

Interaction with Biological Targets

Though primarily a sigma receptor antagonist, DUP-734’s chemical structure allows interactions beyond its primary mechanism :

  • Redox Activity : The fluorophenyl ketone participates in reversible redox reactions with cellular glutathione, modulating oxidative stress pathways.

  • Metal Chelation : The piperidine nitrogen weakly binds transition metals (e.g., Fe³⁺), potentially influencing metalloenzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, structural and functional analogs of DUP-734 can be inferred from related compounds in the DUP series (e.g., DUP-714, DUP-747) and other 5-HT2A ligands (e.g., clozapine, clopenthixol) listed in the Derwent Drug File Thesaurus . The following table summarizes available data for DUP-734 and hypothesized comparators:

Compound Molecular Formula Molecular Weight (g/mol) Target IC₅₀/EC₅₀ Drug-Likeness (Lipinski’s Rules) Key Structural Features
DUP-734 free base C₁₇H₂₂FNO 275.367 5-HT2A 66.0 nM Compliant Fluorophenyl, piperidine, cyclopropylmethyl
Clozapine C₁₈H₁₉ClN₄ 326.82 5-HT2A ~10–100 nM* Compliant Dibenzodiazepine core, chloro substituent
DUP-714 Not provided Not provided Unknown Unknown Unknown Presumed structural similarity to DUP-734
Clopenthixol C₂₂H₂₅ClN₂OS 400.96 5-HT2A ~20 nM* Non-compliant (MW >500) Thioxanthene core, chloro substituent

Key Findings:

Structural Diversity : DUP-734’s fluorophenyl and cyclopropylmethyl groups distinguish it from classical 5-HT2A antagonists like clozapine (dibenzodiazepine core) and clopenthixol (thioxanthene scaffold). These structural differences may influence binding affinity, metabolic stability, and off-target effects .

Potency and Selectivity : DUP-734’s IC₅₀ of 66.0 nM suggests comparable or slightly lower potency than clozapine (~10–100 nM) but higher than older antipsychotics like clopenthixol . However, selectivity data for DUP-734 against other GPCRs (e.g., dopamine receptors) are absent in the evidence.

Q & A

Q. What are the established protocols for synthesizing and characterizing DUP-734 free base?

Methodological Answer: Synthesis typically involves multi-step organic reactions, with purification via column chromatography and crystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight confirmation. Researchers should document reaction conditions (solvents, catalysts, temperatures) and validate purity thresholds (e.g., ≥95%) using triplicate measurements .

Q. What pharmacological assays are recommended to evaluate the activity of this compound?

Methodological Answer: Prioritize in vitro assays such as receptor-binding studies (e.g., radioligand displacement assays for dopamine or serotonin receptors) and functional assays (e.g., cAMP modulation). In vivo models might include behavioral tests in rodents (e.g., forced swim test for antidepressant activity). Ensure dose-response curves are generated with at least three biological replicates, and include positive/negative controls to validate assay sensitivity .

Q. How should researchers manage and archive data for reproducibility in DUP-734 studies?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Raw data (spectra, chromatograms, behavioral recordings) should be stored in structured repositories (e.g., Zenodo, Figshare) with metadata describing experimental conditions. Use version-controlled spreadsheets for quantitative data and provide code for statistical analyses (e.g., R/Python scripts) .

Advanced Research Questions

Q. How can contradictory findings in DUP-734’s mechanism of action be resolved?

Methodological Answer: Conduct a systematic review of existing literature to identify variables causing discrepancies (e.g., dosage ranges, model organisms). Validate hypotheses using orthogonal assays (e.g., knockout animal models or siRNA-mediated gene silencing). Employ meta-analysis techniques to quantify effect sizes across studies, adjusting for publication bias .

Q. What strategies optimize experimental design for studying DUP-734’s pharmacokinetic properties?

Methodological Answer: Use a crossover design in animal studies to minimize inter-subject variability. For bioavailability assessments, combine LC-MS/MS plasma analysis with tissue distribution profiling. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like clearance and volume of distribution. Include covariates (e.g., age, sex) in models to account for heterogeneity .

Q. How can computational methods enhance understanding of DUP-734’s molecular interactions?

Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with target receptors. Validate predictions with mutagenesis studies (e.g., alanine scanning). Use molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time. Cross-reference computational results with experimental IC₅₀ values to refine models .

Q. What approaches mitigate batch-to-batch variability in DUP-734 synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, varying critical process parameters (CPPs) like temperature and stirring rate in a Design of Experiments (DoE) framework. Use response surface methodology to optimize yield and purity. Characterize intermediates with in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Data Analysis & Reporting

Q. How should researchers address missing data in DUP-734 toxicity studies?

Methodological Answer: Apply multiple imputation techniques (e.g., MICE algorithm) for small datasets, ensuring assumptions about missingness (MCAR, MAR, MNAR) are tested. For large-scale omics data, use dimensionality reduction (e.g., PCA) to identify patterns. Report missing data proportions in all figures and supplement with sensitivity analyses .

Q. What statistical methods are appropriate for analyzing dose-response relationships in DUP-734 efficacy studies?

Methodological Answer: Fit sigmoidal curves using non-linear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀/ED₅₀ values with 95% confidence intervals. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Integration with Existing Research

Q. How can DUP-734 findings be contextualized within broader neuropharmacology literature?

Methodological Answer: Conduct comparative analyses with structurally analogous compounds (e.g., clozapine derivatives) using cheminformatics tools (e.g., Tanimoto similarity scores). Map DUP-734’s target engagement profile to known pathways (e.g., dopamine D₂ vs. 5-HT₂A receptor affinity ratios) and reference databases like ChEMBL or PubChem .

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